Rhodinyl butyrate

Description

Classification and Structural Context of Terpenoid Esters

Terpenoids, also known as isoprenoids, are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon compound isoprene (B109036). wikipedia.org These compounds can be classified based on the number of isoprene units they contain. iosrjournals.org Terpenoids may be acyclic (open chain), monocyclic, or polycyclic. arsdcollege.ac.insrmist.edu.in They can also possess additional functional groups, typically containing oxygen, which distinguishes them from terpenes. wikipedia.org

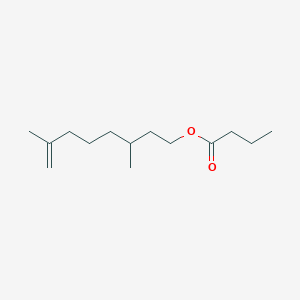

Rhodinyl butyrate (B1204436) belongs to the class of organic compounds known as fatty alcohol esters. hmdb.ca Specifically, it is an ester derived from a terpenoid alcohol, rhodinol (B90239), and a short-chain fatty acid, butyric acid. hmdb.cainchem.org Structurally, it is identified as 3,7-dimethyloct-7-en-1-yl butanoate. hmdb.cathegoodscentscompany.com The general formula for many terpenoid hydrocarbons is (C5H8)n. arsdcollege.ac.insrmist.edu.in

The table below provides a summary of the chemical identifiers for Rhodinyl Butyrate:

| Identifier | Value |

|---|---|

| CAS Number | 141-15-1 hmdb.cathegoodscentscompany.comfemaflavor.org |

| Chemical Formula | C14H26O2 hmdb.cacdhfinechemical.com |

| Molecular Weight | 226.36 g/mol cdhfinechemical.comottokemi.comottokemi.com |

| IUPAC Name | 3,7-dimethyloct-7-en-1-yl butanoate hmdb.ca |

| SMILES | CCCC(=O)OCCC(C)CCCC(C)=C hmdb.ca |

| InChI Key | PYGYQOOIXMJQOJ-UHFFFAOYSA-N hmdb.ca |

Academic Relevance and Research Trajectories of this compound

This compound is primarily recognized for its applications in the flavor and fragrance industries due to its characteristic fruity and rose-like aroma. cdhfinechemical.comthegoodscentscompany.com Its use in these sectors has prompted research into its synthesis and properties. indiamart.comgoogle.com

Research has explored both chemical and enzymatic synthesis methods for producing this compound and similar terpenoid esters like citronellyl butyrate. ije.irfrontiersin.orgresearchgate.netresearchgate.netbibliotekanauki.plresearchgate.net Enzymatic synthesis, often utilizing lipases, is of particular interest as it can be a more sustainable and selective method compared to traditional chemical synthesis. ije.irfrontiersin.orgresearchgate.netresearchgate.netbibliotekanauki.plresearchgate.net Studies have investigated the optimization of reaction parameters such as temperature, pH, and enzyme concentration to maximize the yield and efficiency of ester production. ije.irresearchgate.net For instance, the synthesis of citronellyl butyrate has been studied using immobilized Candida rugosa lipase (B570770), with optimal conditions identified to enhance conversion rates. ije.ir

The butyrate moiety of the molecule is also of interest. Butyrate, a short-chain fatty acid, is known for its biological activities, including anti-inflammatory effects and its role in maintaining intestinal health. nih.govmdpi.com While research on the specific biological activities of this compound is limited, the known effects of its constituent parts, rhodinol and butyric acid, suggest potential areas for future investigation. nih.govmdpi.com

Current State of Knowledge and Identified Research Gaps for this compound

The current body of knowledge on this compound is largely centered on its synthesis and its use as a flavoring and fragrance agent. inchem.org Its physical and chemical properties, such as its boiling point and density, have been characterized. chemicalbook.com

However, there are several notable research gaps. While the sensory properties of this compound are utilized commercially, there is limited publicly available research on the specific structure-activity relationships that govern its odor profile. thegoodscentscompany.com Furthermore, comprehensive studies on the metabolic fate and potential biological activities of this compound are scarce. hmdb.cafoodb.ca Although it is hydrolyzed to rhodinol and butyric acid, the specific physiological effects of the intact ester are not well-documented. inchem.org

Future research could focus on:

Detailed Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion of this compound in biological systems.

Biological Activity Screening: Exploring potential pharmacological effects, such as antimicrobial or anti-inflammatory properties, given the known activities of butyrate. nih.govmdpi.comsolubilityofthings.com

Advanced Synthesis Methods: Further development of sustainable and efficient synthesis processes, including biocatalysis and green chemistry approaches. researchgate.net

Structure-Odor Relationship Studies: A more in-depth analysis of how its molecular structure correlates with its specific aroma characteristics.

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-7-enyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h13H,2,5-11H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGYQOOIXMJQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCC(C)CCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861811 | |

| Record name | Butanoic acid, 3,7-dimethyl-7-octen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to yellowish or greenish liquid/fruity, rose odour | |

| Record name | Rhodinyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/280/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1ml in 8ml 80% alcohol; 1ml in 1ml 90% alcohol (in ethanol) | |

| Record name | Rhodinyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/280/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.880-0.895 (20°/20°) | |

| Record name | Rhodinyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/280/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

141-15-1 | |

| Record name | 3,7-Dimethyl-7-octen-1-yl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodinyl butyrate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3,7-dimethyl-7-octen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3,7-dimethyl-7-octen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodinyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODINYL BUTYRATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JNM5LMT58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rhodinyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Rhodinyl Butyrate and Analogues

Chemical Synthesis Approaches: Reaction Pathways and Conditions

The conventional method for synthesizing rhodinyl butyrate (B1204436) is through the chemical esterification of rhodinol (B90239) with butyric acid. This reaction is typically facilitated by an acid catalyst, such as sulfuric acid, to accelerate the formation of the ester bond. vulcanchem.com In an industrial setting, this process often involves the continuous feeding of the alcohol and acid into a reactor, followed by heating in the presence of the catalyst. vulcanchem.com The resulting ester is then purified, commonly through distillation, to achieve a high-purity final product. vulcanchem.com

Another chemical pathway is the alcoholysis of a different ester with rhodinol. For instance, the synthesis of citronellyl acetate (B1210297), a related terpene ester, has been achieved through the alcoholysis of butyl acetate with citronellol (B86348). chapmanhall.com This approach, along with transesterification, can sometimes offer higher conversion rates compared to direct esterification, especially when dealing with short-chain acids like acetic acid which can inhibit enzyme activity in biocatalytic systems. chapmanhall.com

Biocatalytic Synthesis: Enzymatic Esterification and Transesterification

In the pursuit of "natural" flavor and fragrance compounds, biocatalytic synthesis using enzymes has gained significant traction. ije.irbioline.org.br Lipases and cutinases are the primary biocatalysts employed for the synthesis of rhodinyl butyrate and other terpene esters through esterification and transesterification reactions. redalyc.orgmdpi.comresearchgate.net These enzymatic methods are often preferred as they can be conducted under milder conditions and can lead to products that may be labeled as natural. ije.irbioline.org.br

Selection and Characterization of Biocatalysts (e.g., Lipases, Cutinases)

The choice of biocatalyst is a critical factor influencing the efficiency of the synthesis. Various lipases from microbial sources have been successfully used. For example, lipase (B570770) from Candida rugosa has been utilized for the synthesis of citronellyl butyrate. ije.irije.ir Lipases from Rhizopus sp. have also demonstrated high efficacy, achieving yields of 95-100% for citronellyl butyrate synthesis through direct esterification. bioline.org.brejbiotechnology.info Another notable lipase is from Mucor miehei, which has been used in the synthesis of citronellyl acetate. chapmanhall.com

Cutinases, enzymes that naturally hydrolyze the plant cuticle, have also emerged as powerful biocatalysts for ester synthesis. researchgate.netdntb.gov.ua For instance, a cutinase from Rhodococcus has been used to synthesize various alkyl butyrates. nih.gov Thermobifida fusca cutinase has shown broad substrate selectivity, effectively catalyzing the synthesis of esters from various acids and alcohols. researchgate.net

The performance of these enzymes is often enhanced through immobilization on solid supports, which improves their stability and allows for easier separation and reuse. ije.ir

Optimization of Enzymatic Reaction Parameters

To maximize the yield and efficiency of biocatalytic synthesis, several reaction parameters must be carefully optimized.

The molar ratio of the substrates, the alcohol and the acyl donor (acid or ester), significantly impacts the reaction equilibrium and rate. In the enzymatic synthesis of citronellyl butyrate, it has been observed that an excess of butyric acid can drive the reaction towards completion. scispace.com For instance, increasing the molar ratio of butyric acid to citronellol from 0.3 to 1.2 resulted in a substantial increase in conversion from 23.8% to 92.9%. sbq.org.br However, very high concentrations of short-chain acids can sometimes inhibit enzyme activity. scispace.com Studies on the synthesis of geranyl butyrate found that a 1:1 molar ratio of geraniol (B1671447) to butyric acid at a concentration of 0.25 M yielded the highest conversion. frontiersin.org For the synthesis of methyl and ethyl butyrate, optimal substrate concentrations were found to be 0.5 M and 0.4 M, respectively. scielo.br

| Ester | Alcohol | Acyl Donor | Biocatalyst | Optimal Molar Ratio (Alcohol:Acyl Donor) | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Citronellyl butyrate | Citronellol | Butyric acid | Lipozyme | 1:1.2 | 92.9% | sbq.org.br |

| Geranyl butyrate | Geraniol | Butyric acid | Black cumin seedling lipase | 1:1 | 96% | frontiersin.org |

| Citronellyl acetate | Citronellol | Butyl acetate | Lipozyme | 1:1 | ~45% | chapmanhall.com |

| Methyl butyrate | Methanol | Vinyl butyrate | Aspergillus fumigatus lipase | 1:1 | 86% | researchgate.net |

Temperature and pH are crucial parameters that directly influence the activity and stability of the enzyme. nih.gov For the synthesis of citronellyl butyrate using immobilized Candida rugosa lipase, the optimal temperature was found to be 50°C. ije.irije.ir Increasing the temperature to 60°C led to a decrease in enzyme activity. ije.ir Similarly, the synthesis of geranyl butyrate using black cumin seedling lipase showed a maximum yield at 37°C. frontiersin.org The optimal pH for the Candida rugosa lipase in citronellyl butyrate synthesis was determined to be 7.5, with the enzyme being stable in a pH range of 6 to 9. ije.irije.irresearchgate.net

| Ester | Biocatalyst | Optimal Temperature (°C) | Optimal pH | Reference |

|---|---|---|---|---|

| Citronellyl butyrate | Immobilized Candida rugosa lipase | 50 | 7.5 | ije.irije.ir |

| Geranyl butyrate | Black cumin seedling lipase | 37 | Not Specified | frontiersin.org |

| Citronellyl esters | Rhizopus sp. lipase | 45 | Not Specified | bioline.org.br |

| Methyl butyrate | Aspergillus fumigatus lipase | 40 | Not Specified | researchgate.net |

The choice of solvent can significantly affect the enzyme's catalytic activity and the solubility of substrates. sbq.org.br Non-polar solvents like n-hexane and heptane (B126788) are commonly used in the enzymatic synthesis of terpene esters. chapmanhall.comije.irbioline.org.br For the synthesis of geranyl butyrate, n-hexane was found to be the most suitable solvent. frontiersin.org In some cases, a solvent-free system can be employed, which simplifies downstream processing and is more environmentally friendly. bioline.org.br The synthesis of citronellyl butyrate using Rhizopus sp. lipase showed high yields both with and without n-hexane as a solvent. bioline.org.br The water content in the reaction medium is another critical factor, as excess water can promote the reverse reaction of hydrolysis. scispace.com The use of molecular sieves to control the water content has been shown to be beneficial in some alcoholysis reactions. scielo.br However, in the direct esterification of citronellol with butyric acid using Lipozyme, the water produced was found to be adsorbed onto the enzyme support, minimizing hydrolysis. scispace.com

Reaction Time and Conversion Efficiency

The enzymatic synthesis of this compound and its analogues is significantly influenced by reaction time, which directly correlates with conversion efficiency. Studies focusing on similar short-chain flavor esters, such as citronellyl butyrate, provide valuable insights into this relationship. For instance, in the synthesis of citronellyl butyrate, a high conversion of 95% was achieved within a residence time of 8 minutes in a packed-bed reactor. ije.ir This rapid conversion is attributed to the increased contact time between the enzyme and substrates at lower volumetric flow rates. ije.ir

In batch reactor systems, reaction times are generally longer. The synthesis of citronellyl butyrate via direct esterification reached yields of 95% to 100% after 24 hours. bioline.org.br Similarly, the production of butyl butyrate using an immobilized lipase showed over 84% conversion after 4 hours. researchgate.net For other esters like methyl and ethyl butyrate, optimal conversion (over 90%) was achieved in 8 hours. scielo.br The synthesis of isoamyl butyrate demonstrated that conversions reached a plateau within 24 to 48 hours due to the accumulation of water, a byproduct of the reaction. researchgate.net This indicates that while longer reaction times can lead to higher initial conversion, the equilibrium of the reaction can limit further product formation.

The efficiency of the conversion is also dependent on various other parameters such as temperature, enzyme loading, and substrate molar ratio, which are often optimized to achieve the highest possible yield in the shortest amount of time. researchgate.netresearchgate.net For example, in the synthesis of cinnamyl butyrate, the highest conversion of 90% was achieved after 12 hours under optimized conditions. researchgate.net

Table 1: Reaction Time and Conversion Efficiency for Various Flavor Esters

| Ester | Biocatalyst | Reactor Type | Reaction Time | Conversion/Yield | Reference |

| Citronellyl Butyrate | Immobilized Candida rugosa lipase | Packed-Bed | 8 minutes | 95% | ije.ir |

| Citronellyl Butyrate | Rhizopus sp. lipase | Batch | 24 hours | 95-100% | bioline.org.br |

| Butyl Butyrate | Immobilized Thermomyces lanuginosus lipase | Batch | 4 hours | >84% | researchgate.net |

| Methyl Butyrate | Immobilized Candida antarctica Lipase B | Batch | 8 hours | >90% | scielo.br |

| Ethyl Butyrate | Immobilized Candida antarctica Lipase B | Batch | 8 hours | >90% | scielo.brscielo.br |

| Isoamyl Butyrate | Immobilized Rhizomucor miehei lipase | Batch | 24-48 hours | >90% | researchgate.net |

| Cinnamyl Butyrate | Immobilized lipase | Batch | 12 hours | 90% | researchgate.net |

| Butyl Isobutyrate | Novozym SP 435 | Batch | 6 hours | 56% | researchgate.net |

Enzyme Immobilization Techniques and Bioreactor Design

The industrial application of enzymes like lipases for the synthesis of esters such as this compound is often hindered by their lack of long-term operational stability and the difficulty in their recovery and reuse. rsc.org Enzyme immobilization, the process of attaching enzymes to an insoluble solid support, addresses these challenges by enhancing stability and simplifying the separation of the biocatalyst from the product. rsc.orgmdpi.com This facilitates cost-effective use, particularly in continuous reactor systems. rsc.org

Support Material Selection and Characterization

The choice of support material is critical for optimal enzyme performance. researchgate.net An ideal support should possess properties such as high mechanical strength, chemical and physical stability, appropriate hydrophobicity or hydrophilicity, and a large surface area to minimize diffusion limitations and facilitate substrate interaction with the enzyme's active site. researchgate.netort.edu.uy

A variety of materials are used for lipase immobilization, including:

Polymeric Materials: Porous acrylic resins, like those used for Novozym 435 (Candida antarctica lipase B adsorbed on a macroporous acrylic resin), are widely employed due to their high specific area and hydrophobicity. rsc.orgresearchgate.net Polystyrene-co-divinylbenzene is another example of a synthetic polymer used for this purpose. researchgate.net

Natural Polymers: Chitosan, a biopolymer, has been successfully used as a support for lipases. scielo.brconicet.gov.ar Its porous structure is beneficial for immobilization. scielo.br

Inorganic Materials: Silica-based supports are extensively studied due to their high chemical, physical, and biological resistance, as well as their easily modifiable large surface areas. ort.edu.uy The porosity of silica (B1680970) can be tailored to create macroporous, mesoporous, or microporous structures. ort.edu.uy Other inorganic materials include minerals and carbon. researchgate.net

Magnetic Nanoparticles: These materials offer a high surface-area-to-volume ratio, increasing the enzyme loading capacity. nih.gov Their magnetic properties allow for easy separation and recyclability of the immobilized enzyme. scielo.brnih.gov

The method of immobilization is also crucial. Adsorption, where the enzyme adheres to the support via van der Waals forces, is a simple and common technique. scielo.br However, it carries the risk of the enzyme leaching from the support. researchgate.netnih.gov Covalent bonding provides a stronger attachment, preventing leaching but can sometimes lead to conformational changes in the enzyme that may affect its activity. nih.gov

Impact of Immobilization on Biocatalyst Stability and Reusability

Immobilization generally enhances the stability of enzymes, making them more robust against denaturation by heat or organic solvents. rsc.org This improved stability allows for their repeated use over multiple reaction cycles, which is a key factor for the economic viability of biocatalytic processes. nih.gov

For example, lipase B from Candida antarctica immobilized on magnetic nanoparticles retained over 80% of its initial activity after 10 cycles of ethyl butyrate synthesis. scielo.br In another study, an immobilized lipase used for butyl butyrate synthesis in a batch reactor maintained 83% of its initial conversion capacity after 8 reuse cycles. researchgate.net Similarly, when used in a continuous packed-bed reactor for 30 days, the same biocatalyst retained 63% of its activity. researchgate.net

Immobilization can also lead to higher ester yields compared to free enzymes. nih.gov This is attributed to the increased stability and specificity of the immobilized enzyme, as well as the prevention of enzyme aggregation. mdpi.com However, the reusability can be affected by the leaching of the enzyme from the support if the attachment is not strong enough. researchgate.net

Continuous Flow Reactor Systems (e.g., Packed-Bed Reactors)

Continuous flow reactors, particularly packed-bed reactors (PBRs), are well-suited for use with immobilized enzymes. researchgate.netamt.uk In a PBR, the immobilized biocatalyst is contained within the reactor, and the substrate solution is continuously pumped through it. researchgate.net This setup offers several advantages, including simple operation, ease of scalability, and reduced shear stress on the enzyme particles, which contributes to long-term stability. researchgate.net

The residence time of the reactants in the reactor, which is determined by the flow rate, is a critical parameter. mit.edu For the synthesis of citronellyl butyrate in a PBR, an optimal flow rate of 1 ml/min, corresponding to a residence time of 8 minutes, resulted in the highest conversion. ije.ir Continuous flow systems allow for better control over reaction parameters and can lead to higher productivity compared to batch systems. researchgate.netsyrris.jp For instance, the synthesis of butyl butyrate in a PBR demonstrated higher productivity than in a batch or fluidized-bed reactor. researchgate.net

Kinetic and Mechanistic Studies of Biocatalyzed Synthesis

Understanding the kinetics and reaction mechanism of lipase-catalyzed esterification is essential for process optimization and reactor design. preprints.org

Elucidation of Enzyme Reaction Mechanisms (e.g., Ping Pong Mechanism)

The most widely accepted kinetic model for lipase-catalyzed esterification reactions in non-aqueous media is the Ping-Pong Bi-Bi mechanism. researchgate.netmdpi.comepa.gov This mechanism involves a two-step reaction. In the first step, the enzyme reacts with the acyl donor (an acid) to form an acyl-enzyme intermediate, releasing the first product (water). In the second step, the acyl-enzyme intermediate reacts with the alcohol to form the ester and regenerate the free enzyme. researchgate.net

Several studies on the synthesis of various esters have confirmed this mechanism. For example, the enzymatic synthesis of ethyl butyrate in n-hexane was found to follow a Ping-Pong Bi-Bi mechanism with dead-end inhibition by both the acid and alcohol substrates. epa.govx-mol.com Similarly, the synthesis of citronellyl butyrate in a packed-bed reactor was also modeled successfully using a Ping-Pong mechanism, in this case with product inhibition. ije.ir The synthesis of butyl isobutyrate was also found to follow this mechanism, but with inhibition only by the alcohol substrate. researchgate.net In some cases, such as the acylation of 2-octanol, an ordered bi-bi mechanism, which involves the formation of a ternary complex, has been observed. scirp.org

Determination of Apparent Kinetic Parameters

The enzymatic synthesis of this compound, a valuable flavor and fragrance compound, is often catalyzed by lipases. Understanding the kinetics of this reaction is crucial for process optimization. The determination of apparent kinetic parameters is typically achieved by studying the initial reaction rates at varying substrate concentrations (rhodinol and butyric acid or a butyrate ester for transesterification). The data obtained are then fitted to a suitable kinetic model, most commonly a model based on the Michaelis-Menten equation.

For many lipase-catalyzed esterification and transesterification reactions, a Ping-Pong Bi-Bi mechanism is proposed. whiterose.ac.uknih.gov This mechanism involves the binding of the first substrate (e.g., the acyl donor) to the enzyme, followed by the release of the first product and the formation of an acyl-enzyme intermediate. The second substrate (the alcohol, in this case, rhodinol) then binds to this intermediate, leading to the formation of the ester and the release of the second product, regenerating the free enzyme. whiterose.ac.uk

The kinetic parameters, such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km) for each substrate, are determined by fitting the experimental data to the corresponding rate equation derived from the proposed mechanism. For instance, in a study on the lipase-catalyzed synthesis of isoamyl butyrate, a structurally similar flavor ester, the apparent kinetic parameters were determined and are presented in Table 1. exlibrisgroup.comgoogle.com

Table 1: Apparent Kinetic Parameters for Lipase-Catalyzed Isoamyl Butyrate Synthesis This table presents data for isoamyl butyrate, a compound analogous to this compound, to illustrate the typical kinetic parameters determined in such studies.

| Kinetic Parameter | Value | Unit |

|---|---|---|

| Vmax | 11.72 | µmol/min/mg |

| Km (Acid) | 0.00303 | M |

| Km (Alcohol) | 0.00306 | M |

| Ki (Acid) | 1.05 | M |

Source: Adapted from Krishna, S. H., & Karanth, N. G. (2001). exlibrisgroup.comgoogle.com

Analysis of Substrate and Product Inhibition Phenomena

Substrate Inhibition: High concentrations of either the alcohol (rhodinol) or the acyl donor (butyric acid) can lead to a decrease in the reaction rate. This is known as substrate inhibition. For example, in the synthesis of various flavor esters, inhibition by the alcohol substrate is a frequently reported phenomenon. nih.govfrontiersin.org This can occur when the alcohol molecule binds to the acyl-enzyme intermediate in a non-productive manner, forming a dead-end complex and thus reducing the concentration of the active enzyme intermediate available for reaction with the other substrate. nih.gov Similarly, high concentrations of the acid can also be inhibitory, potentially by altering the pH of the microenvironment of the enzyme or by forming a dead-end complex with the free enzyme. exlibrisgroup.com

In a study on the synthesis of isoamyl butyrate, competitive inhibition by both the butyric acid and the isoamyl alcohol was observed. exlibrisgroup.comgoogle.com Butyric acid, being a short-chain polar acid, can concentrate in the microaqueous layer around the enzyme, causing a drop in pH and leading to enzyme inactivation. exlibrisgroup.com It can also bind unproductively to the acyl-enzyme complex, forming a dead-end intermediate. exlibrisgroup.com

Product Inhibition: The accumulation of products, this compound and water (in esterification), can also inhibit the enzyme. Product inhibition in the synthesis of citronellyl acetate was found to be non-negligible, where the product molecules may combine with the acyl-enzyme intermediate, changing the enzyme's conformation and reducing its activity. mdpi.com The removal of one of the products, such as water in esterification reactions, can shift the equilibrium towards product formation and alleviate product inhibition. nih.gov

The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by analyzing the pattern of Lineweaver-Burk plots or by non-linear regression analysis of the initial rate data. The inhibition constants (Ki) quantify the potency of the inhibitor. Lower Ki values indicate stronger inhibition. Table 1 includes the inhibition constants for the acid and alcohol substrates in the synthesis of isoamyl butyrate. exlibrisgroup.comgoogle.com

Advanced Analytical Techniques for Reaction Monitoring and Product Elucidation

The successful synthesis of this compound relies on robust analytical methods to monitor the reaction progress, identify the final product, and ensure its purity. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Separations (e.g., GC-MS, HPLC)

Chromatographic techniques are indispensable for separating the components of the reaction mixture, which may include unreacted substrates, the desired ester product, by-products, and the enzyme.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile compounds like this compound. frontiersin.org Gas chromatography separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. nih.gov The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their definitive identification. aip.org The identity of the synthesized ester can be confirmed by comparing its mass spectrum with that of a known standard or a library database. frontiersin.org GC is also used to quantify the conversion of substrates and the yield of the product over time, which is crucial for reaction optimization and kinetic studies. foodb.ca

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable separation technique, particularly for less volatile or thermally labile compounds. um.es In the context of this compound synthesis, HPLC can be used to monitor the disappearance of substrates and the formation of the product. researchgate.net Different types of detectors can be coupled with HPLC, such as a UV detector or a refractive index detector, depending on the properties of the analytes. For non-chromophoric compounds, derivatization may be necessary. In some cases, HPLC is coupled with mass spectrometry (HPLC-MS) for more sensitive and specific detection and identification of reaction components. um.es

Spectroscopic Characterization (e.g., FTIR, NMR, Mass Spectrometry)

Spectroscopic techniques are employed to elucidate the chemical structure of the synthesized this compound and to confirm the functional groups present.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in a molecule. In the synthesis of this compound, the progress of the reaction can be monitored by observing the disappearance of the broad O-H stretching band of the alcohol (rhodinol) and the carboxylic acid, and the appearance of the characteristic C=O stretching band of the ester group, typically in the region of 1735-1750 cm⁻¹. royalsocietypublishing.orgorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (both ¹H and ¹³C NMR) provides detailed information about the molecular structure of the product. aip.org ¹H NMR gives information about the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton. researchgate.net The formation of this compound can be confirmed by the appearance of new signals corresponding to the protons and carbons of the ester moiety and the characteristic downfield shift of the protons on the carbon adjacent to the ester oxygen. orientjchem.org

Mass Spectrometry (MS): As mentioned in the context of GC-MS, mass spectrometry is crucial for determining the molecular weight of the synthesized ester and for confirming its identity through its fragmentation pattern. aip.orgnih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. google.com

Thermogravimetric and Calorimetric Analyses in Synthesis Optimization

Thermal analysis techniques can provide valuable insights into the thermal stability of the reactants, products, and catalysts, as well as the thermodynamics of the reaction, which is important for synthesis optimization.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to assess the thermal stability of the synthesized ester and the enzyme catalyst. whiterose.ac.ukroyalsocietypublishing.org For instance, TGA can determine the decomposition temperature of this compound, which is important for purification steps like distillation. whiterose.ac.uk It can also be used to evaluate the thermal stability of immobilized enzymes, which is a key factor in their reusability. tandfonline.com

Calorimetric Analyses (e.g., Differential Scanning Calorimetry - DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine thermal transitions such as melting point, boiling point, and glass transition temperature. mdpi.com For this compound, DSC can be used to determine its melting and boiling points, which are important physical properties. In the context of enzymatic reactions, calorimetry can be used to monitor the heat of reaction, providing real-time information about the reaction rate and conversion. exlibrisgroup.com This information can be used to optimize reaction conditions such as temperature and to ensure the safety of the process.

Structure Activity Relationship Sar and Mechanistic Elucidation of Rhodinyl Butyrate Bioactivities

Quantitative Structure-Activity Relationship (QSAR) Modeling for Terpenoid Esters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. For terpenoid esters, including rhodinyl butyrate (B1204436), QSAR models are developed to understand how variations in their chemical makeup influence their bioactivities. dntb.gov.uatandfonline.commdpi.com These models are built by correlating the structural and physicochemical properties of a series of terpenoid esters with their observed biological effects. tandfonline.com

Studies have shown that QSAR models for terpenoid derivatives can predict a range of activities, including anticonvulsant and analgesic effects. dntb.gov.uaresearchgate.net These models often utilize descriptors related to the molecule's three-dimensional structure, such as geometric and electronic parameters. mdpi.com For instance, the toxicity of terpenoids has been linked to descriptors like asphericity and the maximum partial charge on a carbon atom. mdpi.com The development of predictive QSAR models often employs methods like partial least squares (PLS) to establish a statistically significant relationship between the molecular descriptors and the biological activity. researchgate.net

The primary goal of QSAR in this context is to identify the key structural fragments and properties that contribute most significantly to a desired biological outcome. dntb.gov.uatandfonline.com This information can then be used to design new terpenoid esters with enhanced or more specific activities. For example, QSAR studies have identified that the presence of certain terpenoid cores, like carvone (B1668592) and verbenone (B1202108), significantly contributes to antiseizure activity. dntb.gov.uaresearchgate.net Similarly, the addition of specific functional groups through esterification can enhance and prolong these effects. dntb.gov.uaresearchgate.net

Interactive Data Table: QSAR Model Parameters for Terpenoid Activity

| QSAR Model Type | Predicted Activity | Key Structural Descriptors | Referenced Findings |

|---|---|---|---|

| 2D PLS | Anticonvulsant | Carvone and verbenone cores, hydrazone and ester fragments | dntb.gov.uaresearchgate.net |

| Genetic Algorithm-based | Estrogenic | Molecular shape, number of phenolic groups, surface polarity, EHOMO | tandfonline.com |

| Heuristic Method | Toxicity (Vibrio fischeri) | Geometric (asphericity), Electronic (maximum partial charge for a C atom) | mdpi.com |

Molecular Structural Determinants Influencing Biological Interactions

The biological activities of terpenoid esters like rhodinyl butyrate are intrinsically linked to their molecular architecture. Specific structural features, such as the presence and position of double bonds, the degree of branching in the terpenoid skeleton, and the characteristics of the ester moiety, play crucial roles in their interactions with biological targets. solubilityofthings.com

Role of Double Bonds and Branching in Terpenoid Skeleton

Branching in the carbon skeleton also plays a significant role in determining the biological profile of terpenoid esters. solubilityofthings.com The arrangement of methyl groups and other alkyl substituents can impact the molecule's lipophilicity and steric properties, which in turn affect its absorption, distribution, and interaction with biological membranes and target proteins. semanticscholar.org Studies on terpenoid toxicity have suggested that molecular branching contributes to their biological effects. nih.gov The cyclization of the terpenoid chain, leading to monocyclic or bicyclic structures, further diversifies the range of possible biological activities. pnas.org

Impact of Butyrate Moiety Characteristics (e.g., Chain Length)

The ester functional group, and specifically the butyrate moiety in this compound, is a key determinant of its biological activity. The characteristics of the acid portion of the ester, such as chain length, can significantly modulate the compound's properties. semanticscholar.orgeurekaselect.com

Increasing the chain length of the carboxylic acid esterified to a terpenoid alcohol can influence the compound's lipophilicity. semanticscholar.orgrsc.org This, in turn, can affect its ability to cross cell membranes and interact with intracellular targets. semanticscholar.org Research has shown that for certain biological activities, such as anticancer effects, there is an optimal chain length for the ester group. eurekaselect.comrsc.org For example, the esterification of perillyl alcohol with butyric acid resulted in a significant increase in cell death induction in glioblastoma cell lines. eurekaselect.com However, excessively long or bulky ester chains can sometimes lead to a decrease in activity due to steric hindrance at the target site. semanticscholar.org The butyrate moiety itself is of particular interest as butyrate is a short-chain fatty acid known to possess a range of biological effects, including anti-inflammatory and anticancer properties. nih.govmdpi.com

Mechanistic Investigations of Identified Biological Activities

This compound and related terpenoid esters exhibit a spectrum of biological activities, with antimicrobial and anti-inflammatory effects being of significant interest. Understanding the underlying molecular mechanisms is crucial for their potential development as therapeutic agents.

Exploration of Antimicrobial Mechanisms

The antimicrobial properties of terpenoids and their esters are well-documented. nih.gov The lipophilic nature of these compounds allows them to partition into the lipid bilayer of bacterial cell membranes, leading to a disruption of membrane integrity and function. nih.gov This can result in the loss of essential ions and metabolites, dissipation of the pH gradient and electrical potential, and ultimately, cell death. nih.gov

The butyrate component may also contribute to the antimicrobial effect. Butyrate has been shown to exert both direct and indirect antimicrobial actions. nih.gov Direct effects can include damage to the cell membrane. nih.gov Indirectly, butyrate can modulate the host's immune response to infection by inducing the production of antimicrobial peptides (host defense peptides) and enhancing the bactericidal activity of immune cells like macrophages. nih.govnih.gov Studies have shown that butyrate can imprint an antimicrobial program in macrophages, leading to enhanced clearance of pathogens. nih.gov

Analysis of Anti-inflammatory Modulatory Pathways

The anti-inflammatory properties of this compound can be attributed to the individual contributions of both the rhodinol (B90239) and butyrate moieties. The butyrate component, a well-known short-chain fatty acid, has been extensively studied for its immunomodulatory functions. nih.govmdpi.com

One of the primary mechanisms by which butyrate exerts its anti-inflammatory effects is through the inhibition of histone deacetylases (HDACs) . nih.govmdpi.com HDACs are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, butyrate can lead to the hyperacetylation of histones, which alters chromatin structure and modulates the transcription of genes involved in inflammation. jelsciences.comresearchgate.net This can result in the downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, and the upregulation of anti-inflammatory cytokines like IL-10. nih.govmdpi.com

Another important pathway involves the activation of G-protein coupled receptors (GPCRs) . Butyrate is a known agonist for several GPCRs, including GPR41, GPR43, and GPR109A. mdpi.com Activation of these receptors on immune cells can trigger anti-inflammatory signaling cascades. nih.gov For instance, the activation of GPR109A by butyrate in macrophages and dendritic cells can promote the differentiation of regulatory T cells (Tregs), which play a key role in suppressing inflammatory responses. nih.gov The interaction of butyrate with these GPCRs can also lead to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.govmdpi.com

Interactive Data Table: Mechanistic Pathways of Butyrate's Bioactivity

| Mechanism | Molecular Target/Pathway | Downstream Effect | Referenced Findings |

|---|---|---|---|

| Anti-inflammatory | Histone Deacetylase (HDAC) Inhibition | Downregulation of pro-inflammatory cytokines (TNF-α, IL-6), Inhibition of NF-κB | nih.govmdpi.com |

| Anti-inflammatory | G-protein Coupled Receptor (GPCR) Activation (GPR41, GPR43, GPR109A) | Activation of anti-inflammatory signaling, Promotion of regulatory T cells | nih.govmdpi.com |

| Antimicrobial | Bacterial Cell Membrane Disruption | Loss of membrane integrity, cell death | nih.gov |

| Antimicrobial (Indirect) | Induction of Host Defense Peptides, Macrophage Activation | Enhanced bacterial clearance | nih.govnih.gov |

Lack of Scientific Data on the Modulation of Cellular Signaling Pathways by this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant absence of research specifically investigating the biological activities of the chemical compound this compound. In particular, there is no available data concerning its structure-activity relationship or its mechanistic effects on cellular signaling pathways, including the modulation of cyclic AMP (cAMP) levels.

This compound is primarily recognized and utilized as a fragrance and flavoring agent. Toxicological assessments have been conducted in the context of its use as a food additive, with the understanding that it is likely hydrolyzed in the body into its constituent components: rhodinol and butyric acid.

While extensive research exists on the bioactivities of butyrate, which is a well-known histone deacetylase (HDAC) inhibitor and a ligand for several G protein-coupled receptors that can influence cellular signaling, this information pertains to the free acid and not to the ester form of this compound. The specific effects of the intact ester on cellular pathways have not been a subject of published scientific investigation.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the "," specifically addressing the "Modulation of Cellular Signaling Pathways (e.g., cAMP levels)," as requested. The creation of such an article would require speculative extrapolation from the known effects of its hydrolysis products, which would not be a scientifically valid representation of the bioactivity of this compound as a distinct chemical entity.

Therefore, no data tables or detailed research findings on this specific topic can be presented.

Environmental Fate and Degradation Dynamics of Rhodinyl Butyrate

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds. For rhodinyl butyrate (B1204436), key abiotic pathways include photolysis and hydrolysis, influenced by factors like sunlight and water. Thermal stability also plays a role in its persistence under varying temperature conditions.

Photolysis: Sunlight can induce the degradation of certain chemical compounds. While specific data on the direct photolysis of rhodinyl butyrate is limited, related fragrance compounds are known to be susceptible to photolytic degradation. windows.net For instance, photolytic cleavage of the ester bond or reactions involving the double bond in the rhodinol (B90239) moiety are potential degradation pathways under UV irradiation. acs.orgresearchgate.net The photolysis of λ3-azidoiodane species can induce radical-induced vicinal azidooxygenation of unactivated alkenes, a process that could theoretically occur with the double bond in this compound. acs.org

Hydrolysis: As an ester, this compound can undergo hydrolysis, a reaction with water that cleaves the ester bond to yield its constituent alcohol (rhodinol) and carboxylic acid (butyric acid). vulcanchem.comcymitquimica.com This reaction can be catalyzed by acids or bases. cymitquimica.com The general reaction is as follows:

This compound + H₂O ⇌ Rhodinol + Butyric Acid

The rate of hydrolysis is influenced by pH and the presence of catalysts. In aqueous environments, this is a primary abiotic degradation pathway. vulcanchem.comcymitquimica.com

The thermal stability of this compound is an important factor in both industrial applications and its environmental persistence. Studies on related citronellyl esters have shown that they possess good thermal stability. researchgate.net For instance, in the lipase-catalyzed synthesis of citronellyl butyrate, the reaction temperature can be raised to 70°C, with the yield improving as the temperature increases from 30°C to 80°C. researchgate.netije.ir However, at very high temperatures, degradation can occur. The kinetics of decomposition can be complex, potentially involving isomerization reactions alongside hydrolysis. nih.gov For example, hydrocortisone (B1673445) butyrate has been shown to undergo reversible isomerization to its C-21 ester, which then hydrolyzes. nih.gov

| Parameter | Value/Observation | Source(s) |

| Optimal Synthesis Temperature | 70°C (for lipase-catalyzed synthesis) | researchgate.netije.ir |

| Enzyme Deactivation Temperature | Irreversibly deactivated at 60°C (for Mucor miehei esterase) | scielo.br |

| Hydrolysis Products | Rhodinol and Butyric Acid | vulcanchem.comcymitquimica.com |

Photolysis and Hydrolysis Pathways

Biotic Degradation Mechanisms and Microbial Ecologies

Biotic degradation, mediated by living organisms, is a major pathway for the breakdown of organic compounds in the environment. Microorganisms, in particular, play a crucial role in the biodegradation of esters like this compound through the action of specific enzymes.

Environmental microorganisms are central to the biodegradation of esters. nih.gov Various bacteria and fungi possess the enzymatic machinery to hydrolyze ester bonds, initiating the degradation process. For instance, Pseudomonas species are known to degrade related compounds. The degradation of butyrate, a product of this compound hydrolysis, is carried out by a syntrophic association of butyrate-oxidizing bacteria and hydrogenotrophic methanogens under anaerobic conditions. nih.gov Genera such as Syntrophaceae, Tepidanaerobacter, and Clostridium have been identified as active in butyrate degradation in methanogenic environments. nih.gov The initial step in the microbial degradation of this compound is the hydrolysis of the ester bond, releasing rhodinol and butyric acid. inchem.org

The key enzymes involved in the biodegradation of this compound are esterases and lipases. These enzymes catalyze the hydrolysis of the ester linkage. inchem.org

Lipases: These enzymes are widely used in the synthesis and hydrolysis of esters. Lipases from sources like Candida rugosa and Mucor miehei have been effectively used to catalyze the synthesis of citronellyl butyrate, a closely related compound. ije.iruniud.ittandfonline.com The activity of these enzymes is influenced by factors such as temperature and pH. ije.ir For example, lipase (B570770) from Candida rugosa shows optimal activity at 50°C and a pH of 7.5 for citronellyl butyrate synthesis. ije.ir

Esterases: Carboxylesterases are another class of enzymes that catalyze the hydrolysis of esters. inchem.org These are widespread in mammalian tissues and are also found in microorganisms. inchem.org The degradation of esters can be stereoselective, depending on the specific enzyme involved. soton.ac.uk

The activity of these enzymes can be evaluated using assays such as the p-nitrophenyl butyrate (pNPB) hydrolysis assay, which monitors the release of p-nitrophenol. csic.es

| Enzyme Source | Optimal pH | Optimal Temperature | Application | Source(s) |

| Candida rugosa lipase | 7.5 | 50°C | Citronellyl butyrate synthesis | ije.ir |

| Novozym 435 (immobilized Candida antarctica lipase B) | Alkaline region (pH 8.0) | 50°C | Butyl butyrate production | researchgate.net |

| Mucor miehei esterase | - | < 60°C | Geranyl butyrate synthesis | scielo.br |

The initial biotic degradation of this compound yields rhodinol and butyric acid. inchem.org These primary byproducts are then further metabolized by microorganisms through various pathways.

Rhodinol Metabolism: Rhodinol, a terpenoid alcohol, can be oxidized to its corresponding aldehyde and then to a carboxylic acid. inchem.org It can undergo further degradation through pathways similar to those for geraniol (B1671447) and citronellol (B86348), which involve oxidation and conjugation before excretion in mammals. inchem.org

Butyrate Metabolism: Butyrate is a short-chain fatty acid that can be utilized by a wide range of microorganisms. pendulumlife.com In aerobic environments, it is typically degraded via β-oxidation to acetyl-CoA, which then enters the citric acid cycle. jmb.or.kr Under anaerobic conditions, butyrate is oxidized to acetate (B1210297) and hydrogen by syntrophic bacteria, which is then used by methanogens to produce methane (B114726). nih.gov There are four main known pathways for butyrate production and degradation: the acetyl-CoA, glutarate, 4-aminobutyrate, and lysine (B10760008) pathways. researchgate.net

The complete mineralization of this compound ultimately leads to the formation of carbon dioxide and water in aerobic environments, and methane and carbon dioxide in anaerobic environments.

Identification and Characterization of Degrading Enzymes (e.g., Esterases, Lipases)

Assessment Methodologies for Environmental Persistence and Biodegradability

The environmental persistence and biodegradability of chemical substances like this compound are evaluated through a tiered approach using standardized methodologies. These assessments are crucial for determining the ultimate fate of the compound in various environmental compartments such as water, soil, and sediment. The evaluation primarily relies on a series of internationally recognized test guidelines, particularly those established by the Organisation for Economic Co-operation and Development (OECD).

The assessment begins with screening tests for ready biodegradability, which are designed to identify chemicals that are likely to degrade rapidly and completely in the environment. researchgate.net If a substance passes these stringent tests, it is generally assumed not to persist. nih.gov If it fails, further investigation using tests for inherent biodegradability or environmental simulation tests may be required.

Standard Biodegradability Testing Tiers

The methodologies for assessing biodegradability are typically categorized into three main tiers:

Ready Biodegradability: These tests (OECD 301 series) expose the test substance to a relatively low concentration of microorganisms from a mixed environmental source, such as activated sludge from a wastewater treatment plant. researchgate.netcefic-lri.org The substance is the sole source of carbon and energy, creating stringent conditions. researchgate.net A substance is classified as "readily biodegradable" if it meets a pass level of >60% degradation (measured as oxygen demand or carbon dioxide evolution) or >70% removal of dissolved organic carbon (DOC) within a 28-day period. nih.gov For many tests, this level must be reached within a 10-day window that starts once 10% biodegradation is observed. nih.gov

Inherent Biodegradability: If a substance fails a ready biodegradability test, inherent biodegradability tests (e.g., OECD 302 series) are employed. These tests use more favorable conditions, such as a longer exposure time or a higher concentration of microorganisms, to determine if the substance has the potential to biodegrade. cefic-lri.org

Simulation Testing: These advanced tests (e.g., OECD 307, 308, 309) are designed to simulate degradation under more environmentally realistic conditions, including relevant temperatures, pH levels, and microbial populations found in specific compartments like soil, sediment, or surface water. cefic-lri.org They are used to determine the rate of degradation (e.g., half-life) in these specific environments. concawe.eu

The table below summarizes the most common OECD tests for ready biodegradability that would be applicable for assessing a substance like this compound.

| OECD Guideline | Test Name | Measured Parameter | Typical Duration | Pass Level |

|---|---|---|---|---|

| OECD 301 A | DOC Die-Away | Dissolved Organic Carbon (DOC) Removal | 28 days | > 70% |

| OECD 301 B | CO₂ Evolution Test | Carbon Dioxide (CO₂) Evolution | 28 days | > 60% |

| OECD 301 D | Closed Bottle Test | Biochemical Oxygen Demand (BOD) | 28 days | > 60% |

| OECD 301 F | Manometric Respirometry Test | Biochemical Oxygen Demand (BOD) | 28 days | > 60% |

Research Findings on Related Compounds

In the absence of direct data for this compound, information from structurally similar fragrance esters, such as geranyl butyrate, is often used as a "read-across" to predict environmental behavior. Geranyl butyrate is an isomer of this compound, and both are terpenoid esters.

Predictive models, known as Quantitative Structure-Activity Relationships (QSAR), are frequently used for an initial assessment. For geranyl butyrate, QSAR models predict that the substance is readily biodegradable. europa.eu One such prediction estimated 73.8% degradation over 28 days. europa.eu Experimental studies on other related esters provide further insight.

The table below presents read-across data from biodegradability studies of esters structurally related to this compound, illustrating the typical outcomes of OECD 301 testing methodologies.

| Compound | CAS No. | Test Guideline | Result (% Degradation) | Duration | Classification |

|---|---|---|---|---|---|

| Geranyl butyrate | 106-29-6 | QSAR Prediction (BOD) | 73.8% | 28 days | Predicted Readily Biodegradable europa.eu |

| Dibutyl adipate | 105-99-7 | Not specified (BOD/GC) | 90% (BOD), 100% (GC) | 14 days | Readily Biodegradable europa.eu |

| Methyl dodecanoate | 111-82-0 | Not specified (BOD/GC) | 87% (BOD), 100% (GC) | 14 days | Readily Biodegradable europa.eu |

| Resin acids and rosin (B192284) acids, Me esters | 6818-34-4 | OECD 301B | 17.7 - 28.3% | 28 days | Not Readily Biodegradable europa.eu |

These findings suggest that short-chain fatty acid esters of terpenoid alcohols, like this compound, are likely to be readily biodegradable. The ester linkage is susceptible to enzymatic hydrolysis, breaking the molecule into smaller, more easily degradable components (an alcohol and a carboxylic acid). inchem.org However, as seen with some complex rosin esters, biodegradability is not guaranteed and is highly dependent on the specific chemical structure. europa.eu Therefore, direct experimental testing under standardized OECD protocols would be required for a definitive classification of this compound.

Advanced Research Perspectives and Methodological Innovations

Computational Chemistry and Molecular Dynamics Simulations for Ester-Enzyme Interactions

Computational chemistry and molecular dynamics (MD) simulations have emerged as indispensable tools for investigating the behavior of atoms and molecules at a microscopic level. ebsco.com These computational methods model the forces and motions that dictate molecular interactions, providing detailed insights into chemical processes, including enzyme-catalyzed reactions. ebsco.comfigshare.com By simulating the dynamic movements of molecules, researchers can visualize and understand how a substrate like rhodinyl butyrate (B1204436) interacts with the active site of an enzyme, such as lipase (B570770).

MD simulations allow for the study of various phenomena, including the function of biological molecules like enzymes and the dynamics of chemical reactions. ebsco.com The process involves defining potential energy surfaces and applying force fields (e.g., CHARMM, COMPASS) to mathematically describe the forces acting on particles, thereby simulating their motion over time. figshare.commdpi.com While direct MD studies specifically targeting the rhodinyl butyrate-lipase complex are not extensively published, research on analogous terpenyl esters provides a strong methodological precedent. For instance, molecular docking and MD simulations have been employed to study the interactions of related compounds like citronellyl acetate (B1210297) and citronellyl propionate (B1217596) with enzymes, offering insights into the binding mechanisms. um.es

These computational approaches can predict how reactants collide, how enzymes achieve their specificity, and how reaction conditions might be optimized. ebsco.com For example, simulations can assess the permeability of esters across membranes or calculate binding energies within an enzyme's active site, helping to elucidate the catalytic mechanism. nih.gov Such in silico studies are crucial for the rational design of biocatalytic processes, guiding the selection of enzymes and the engineering of reaction conditions for the efficient synthesis of this compound.

Integration of Omics Technologies (e.g., Metagenomics, Metabolomics) in Biosynthesis and Degradation Studies

The advent of high-throughput "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of biological systems. frontiersin.org These technologies provide a holistic view of the molecular processes within an organism or microbial community, offering powerful tools to investigate the biosynthesis and degradation of natural compounds like this compound. frontiersin.org

Metabolomics, which profiles the complete set of small-molecule metabolites, coupled with transcriptomics (analysis of gene expression), can reveal the intricate regulatory networks governing metabolic pathways. nih.gov A key example, though not on this compound itself, is the study of sodium butyrate-induced carotenoid biosynthesis in the yeast Rhodotorula glutinis. researchgate.netnih.gov Integrated analysis revealed significant changes in gene expression and key metabolites, identifying that oxidative stress pathways were upregulated to enhance carotenoid production. nih.govnih.gov This methodological framework is directly applicable to discovering and optimizing biosynthetic routes for this compound in various microorganisms.

Furthermore, metagenomics, the study of genetic material recovered directly from environmental samples, combined with metabolomics, is a powerful approach to explore the functional potential of complex microbial communities. nih.govd-nb.info This integrated approach has been used to characterize gut microbiota and their role in the metabolism of compounds like butyrate. nih.govresearchgate.net Such studies can identify novel enzymes and entire metabolic pathways responsible for the synthesis or degradation of butyrates and other esters. By applying these omics strategies, researchers can screen diverse environments for microorganisms capable of producing this compound or its precursors, providing a foundation for developing novel and sustainable biotechnological production platforms.

Development of Novel Biocatalysts for Sustainable Production and Transformation

The demand for "natural" and sustainably produced flavor compounds has spurred significant research into biocatalysis for the synthesis of esters like this compound. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the primary enzymes used for this purpose due to their stability, selectivity, and ability to function in non-aqueous media. frontiersin.orgresearchgate.net Recent research focuses on discovering and developing novel biocatalysts from diverse sources to improve efficiency, reduce costs, and enhance the sustainability of the production process. researchgate.net

One innovative approach is the use of crude enzyme preparations from plant seedlings, which are inexpensive and effective. Studies have demonstrated the successful synthesis of citronellyl butyrate and geranyl butyrate with high yields (94-96%) using crude lipase from germinated black cumin (Nigella sativa) seedlings. bibliotekanauki.plfrontiersin.org Another key area is the immobilization of microbial lipases, which enhances stability and allows for reuse. The synthesis of citronellyl butyrate has been optimized using lipase from Candida rugosa immobilized in a packed-bed reactor, achieving high conversion rates under continuous flow conditions. researchgate.netije.ir Similarly, a new lipase from Rhizopus sp. has been shown to produce citronellyl butyrate with yields of 95-100% in just 24 hours. bioline.org.br

More advanced research involves immobilizing enzymes on novel supports. For instance, lipase B from Candida antarctica (CAL-B) has been immobilized on magnetic lignin (B12514952) extracted from cashew apple bagasse, creating a highly efficient and reusable biocatalyst that achieved a 96.4% yield for citronellyl butyrate synthesis. ufc.br These developments highlight a clear trend towards creating robust, cost-effective, and environmentally friendly biocatalytic systems for the industrial production of this compound.

| Biocatalyst (Source) | Support/Form | Key Reaction Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Lipase B from Candida antarctica (CAL-B) | Immobilized on magnetic cashew apple bagasse lignin | 50 °C, 24 h, 1:1 molar ratio (alcohol:acid) | 96.4% Yield | ufc.br |

| Black Cumin (Nigella sativa) Seedling Lipase | Crude acetone (B3395972) powder | 37 °C, 48 h, n-hexane solvent | ~94% Yield | bibliotekanauki.plfrontiersin.org |

| Lipase from Rhizopus sp. | Crude enzyme | 45 °C, 24 h, solvent-free | 95-100% Yield | bioline.org.br |

| Lipase from Candida rugosa | Immobilized in a packed-bed reactor | 50 °C, pH 7.5, 8 min residence time | 95% Conversion | ije.ir |

Refinement of Analytical Methodologies for Trace Analysis and Complex Mixture Characterization

The accurate identification and quantification of this compound, especially at trace levels within complex matrices like food, beverages, and essential oils, requires sophisticated analytical techniques. flvc.org While Gas Chromatography coupled with Mass Spectrometry (GC-MS) remains a cornerstone for the separation and identification of volatile compounds, ongoing refinements are enhancing sensitivity, specificity, and the scope of analysis. frontiersin.orgresearchgate.net

A significant advancement is the improvement of sample preparation methods. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique that pre-concentrates volatile analytes from a sample onto a coated fiber, increasing detection sensitivity for trace components before GC-MS analysis. nih.gov This method has been detailed for the analysis of essential oils, with specific parameters for fiber type, temperature, and time leading to low limits of detection (LOD) and quantification (LOQ). nih.gov

| Methodology | Principle | Key Advantages | Typical Application | Reference |

|---|---|---|---|---|

| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates compounds by chromatography and identifies them by their mass-to-charge ratio. | Provides structural identification and quantification. Robust and widely used. | Confirming synthesis products; quantifying major components. | frontiersin.org |

| HS-SPME (Headspace Solid-Phase Microextraction) | An extraction technique that concentrates volatile compounds from the sample headspace onto a fiber. | Solvent-free, enhances sensitivity for trace analysis. | Preparing essential oils or beverage samples for GC analysis. | nih.gov |

| GC-O (Gas Chromatography-Olfactometry) | Combines GC separation with human sensory detection (sniffing port). | Identifies which specific compounds are responsible for the aroma (odor-active). | Characterizing the key aroma contributors in wine, fruits, and perfumes. | mdpi.commdpi.com |

| HS-GC-IMS (Headspace GC-Ion Mobility Spectrometry) | Separates compounds by GC and then further separates ions based on their size and shape in an electric field. | High sensitivity, rapid analysis, simple sample preparation, can separate isomers. | Detecting trace volatile compounds in complex food matrices. | mdpi.com |

Q & A

Q. What established synthetic pathways exist for producing rhodinyl butyrate in microbial systems?

this compound can be synthesized using engineered microbial co-cultures. For example, Escherichia coli strains engineered to produce butyrate and alcohols (e.g., rhodinol) can be combined to enable esterification. A dual-strain system sharing a butyryl-CoA precursor pathway has demonstrated success in producing similar esters (e.g., butyl butyrate), achieving yields up to 7.2 g/L under optimized conditions . Key steps include:

- Cloning thioesterase (yciA) and butyrate kinase (ptb-buk) genes to enhance butyrate flux.

- Optimizing inoculum ratios (e.g., 1:4 for butanol:butyrate strains) to balance precursor availability .

- Using gas chromatography-mass spectrometry (GC-MS) with DB-5 ms columns and helium carrier gas (1 mL/min) to validate product formation .

Q. How can researchers ensure the purity and structural accuracy of synthesized this compound?

Rigorous characterization is critical:

- Elemental analysis : Verify composition (e.g., C, H, O percentages) against theoretical values .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (226.36 g/mol for C₁₄H₂₆O₂) .

- Chromatography : Use GC-MS with temperature gradients (100°C to 250°C at 20°C/min) to isolate and identify this compound in mixtures .

- Documentation : Follow journal guidelines (e.g., Russian Chemical Bulletin) to report synthesis protocols, reagent sources, and purity thresholds (e.g., >99% by HPLC) .

Advanced Research Questions

Q. How can conflicting data regarding optimal pH for microbial this compound synthesis be resolved?

Discrepancies in pH effects (e.g., growth inhibition below pH 5.5 ) require systematic experimentation:

- Test pH gradients (e.g., 5.0–6.5) in bioreactors with real-time monitoring of biomass and glucose consumption .

- Use statistical tools (e.g., Student’s t-test in Origin software) to compare yields and identify pH thresholds for maximal productivity .

- Address oxygen sensitivity by adjusting aeration rates, as butyrate and alcohol pathways may have divergent O₂ requirements .

Q. What challenges arise in scaling this compound production using microbial co-cultures?

Scaling introduces metabolic and operational constraints:

- Nutrient competition : Co-cultures may exhibit uneven growth; dynamic inoculum ratios (e.g., 1:3 to 1:5) can mitigate imbalance .

- Oxygen gradients : Large-scale bioreactors require precise aeration to satisfy aerobic (butyrate) and anaerobic (alcohol) pathways .

- Downstream processing : Extract this compound from fermentation broths using hydrophobic solvents (e.g., hexane) or in situ product removal (ISPR) systems .

Q. How can enzyme engineering improve this compound esterification efficiency?

Lipases and esterases are pivotal for catalyzing ester bonds:

- Screen thermostable lipases (e.g., Candida antarctica lipase B) for higher activity in non-aqueous media .

- Overexpress recombinant enzymes in host strains to reduce reliance on costly exogenous additives .

- Use directed evolution to enhance substrate specificity for rhodinol and butyrate .

Q. What strategies validate this compound’s biological activity in preclinical models?

- In vitro assays : Test antimicrobial or anti-inflammatory effects using cell lines (e.g., Caco-2 for gut barrier studies) .

- Metabolomics : Track this compound uptake and metabolism via LC-MS/MS in tissue homogenates .

- Dose-response studies : Establish effective concentrations (EC₅₀) while monitoring cytotoxicity (e.g., MTT assays) .

Methodological Guidance

- Experimental design : Use factorial designs (e.g., response surface methodology) to optimize pH, temperature, and inoculum ratios .

- Data contradiction analysis : Apply multivariate statistics (e.g., PCA) to disentangle confounding variables in failed trials .

- Ethical compliance : Document biosafety protocols for engineered strains and solvent handling per institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products